Boc-Sar-OSu

Vue d'ensemble

Description

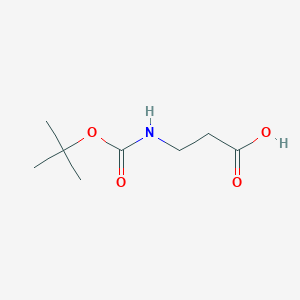

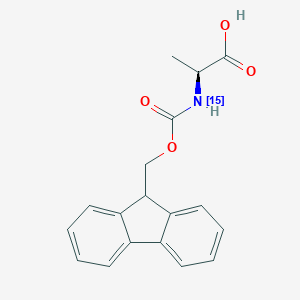

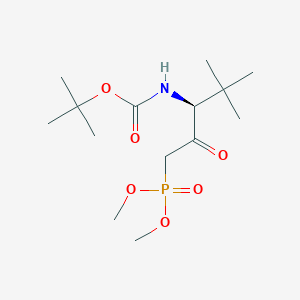

“Boc-Sar-OSu” is a chemical compound with the molecular formula C12H18N2O6 . It is used in the field of organic synthesis, particularly in the protection of amino functions .

Synthesis Analysis

The synthesis of Boc-Sar-OSu involves the protection of various amino acids with N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (FMOC-OSu). This process can be carried out under mild reaction conditions in a catalyst and solvent-free media . The products of this synthesis are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving Boc-Sar-OSu primarily involve the protection of amino functions. This process is generally the first option in a synthetic project when there is a need to protect an amino function . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Applications De Recherche Scientifique

Application 1: Boc Protection of Amines

- Scientific Field : Organic Chemistry

- Summary of the Application : Boc-Sar-OSu is used in the Boc protection of amines, a widely used strategy in organic and medicinal chemistry . This is particularly important for biologically active compounds that contain amine groups .

- Methods of Application : The N-t-Boc protection of amines was achieved under ambient conditions, affording high yields (84–95%) in very short reaction times (5 min–2 h) . The approach was confirmed by a crystal structure .

- Results or Outcomes : The catalyst used in this process could be easily recovered and was reused up to seven consecutive catalytic cycles without any substantial loss in its activity .

Application 2: Green and Eco-friendly Route for BOC Protection of Amines

- Scientific Field : Green Chemistry

- Summary of the Application : Boc-Sar-OSu is used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results or Outcomes : This approach eliminates the usage of solvents and catalysts to enhance green chemistry .

Application 3: Construction of PET/Fluorescence Probe Based on Sarcophagine Cage

- Scientific Field : Molecular Imaging and Biology

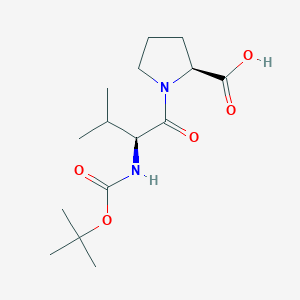

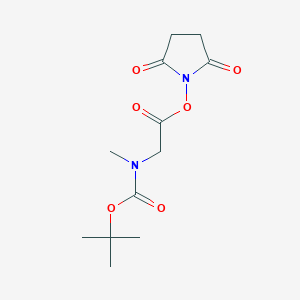

- Summary of the Application : Boc-Sar-OSu is used in the construction of a PET/Fluorescence probe based on a sarcophagine cage . This provides an opportunity to integrate diagnosis with treatment .

- Methods of Application : The c(RGDyK)2 peptide (denoted as RGD2) and fluorescence dye Cy5.5 were conjugated with BaAn(Boc)Sar to form BaAnSar-RGD2-Cy5.5 . Then, BaAnSar-RGD2-Cy5.5 was labeled with 64Cu in ammonium acetate buffer .

- Results or Outcomes : MicroPET quantification analysis shows that the U87MG tumor uptake is 6.41±0.28, 6.51±1.45, and 5.92±1.57 %ID/g at 1, 4, and 20 h postinjection, respectively . Good correlation was obtained between the tumor to muscle ratios measured by the radioactivity and fluorescence intensity .

Application 4: Dual Protection of Amino Functions

- Scientific Field : Organic Chemistry

- Summary of the Application : Boc-Sar-OSu is used in the dual protection of amino functions . This is particularly important in the synthesis of multifunctional targets where amino functions often occur .

- Methods of Application : The process involves the conversion of an amino function to tert-butyl carbamate (Boc), which is a commonly used protective group for amines . This process can accommodate two such groups, resulting in products containing one or two Boc-groups .

- Results or Outcomes : The review highlights various aspects related to the synthesis, properties, and applications of products resulting from dual protection of amines and amides .

Application 5: Solid-Phase Peptide Synthesis

- Scientific Field : Biochemistry

- Summary of the Application : Boc-Sar-OSu is used in solid-phase peptide synthesis . This method is valuable in large-scale manufacturing and for specialized laboratory applications .

- Methods of Application : The process involves the temporary protection of the α-amino group during solid-phase peptide synthesis . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- Results or Outcomes : The use of Boc has been a breakthrough outside the peptide field and is now ranked as "one of the most commonly used protective groups for amines" .

Safety And Hazards

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13(4)7-10(17)20-14-8(15)5-6-9(14)16/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEKCHUPMRHPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448548 | |

| Record name | Boc-Sar-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Sar-OSu | |

CAS RN |

80621-90-5 | |

| Record name | Boc-Sar-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)